molecular formula C10H13F2NO B11718732 4-(Tert-butoxy)-3,6-difluoro-2-methylpyridine

4-(Tert-butoxy)-3,6-difluoro-2-methylpyridine

Cat. No.: B11718732
M. Wt: 201.21 g/mol
InChI Key: PNCSQGGYASYHBC-UHFFFAOYSA-N
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Description

4-(Tert-butoxy)-3,6-difluoro-2-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a tert-butoxy group at the 4-position, two fluorine atoms at the 3 and 6 positions, and a methyl group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butoxy)-3,6-difluoro-2-methylpyridine typically involves the introduction of the tert-butoxy group, fluorine atoms, and the methyl group onto the pyridine ring. One common method involves the use of tert-butyl alcohol and appropriate fluorinating agents under controlled conditions. The reaction may proceed through a series of steps including halogenation, alkylation, and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability. These systems allow for the direct introduction of the tert-butoxycarbonyl group into the pyridine ring, resulting in higher yields and reduced process mass intensity .

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxy)-3,6-difluoro-2-methylpyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl nitrite for radical generation, potassium tert-butoxide for elimination reactions, and various fluorinating agents for introducing fluorine atoms .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted pyridine derivatives.

Scientific Research Applications

4-(Tert-butoxy)-3,6-difluoro-2-methylpyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Tert-butoxy)-3,6-difluoro-2-methylpyridine involves its interaction with specific molecular targets and pathways. The tert-butoxy group can undergo deprotection under acidic conditions, leading to the formation of reactive intermediates. These intermediates can then participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Tert-butoxy)-3,6-difluoro-2-methylpyridine is unique due to the combination of its tert-butoxy, fluorine, and methyl substituents on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H13F2NO

Molecular Weight

201.21 g/mol

IUPAC Name

3,6-difluoro-2-methyl-4-[(2-methylpropan-2-yl)oxy]pyridine

InChI

InChI=1S/C10H13F2NO/c1-6-9(12)7(5-8(11)13-6)14-10(2,3)4/h5H,1-4H3

InChI Key

PNCSQGGYASYHBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=N1)F)OC(C)(C)C)F

Origin of Product

United States

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